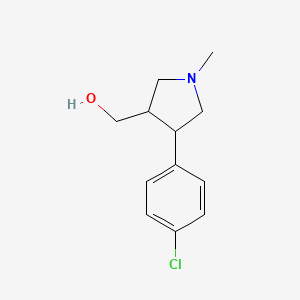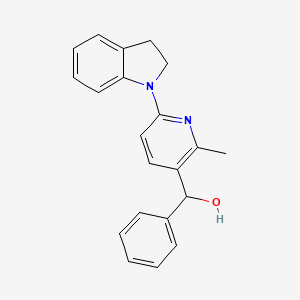
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol is a complex organic molecule that features a combination of indoline, pyridine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Group: Starting with an indole derivative, the indoline group can be synthesized through reduction reactions.
Pyridine Ring Formation: The pyridine ring can be introduced via cyclization reactions involving appropriate precursors.
Coupling Reactions: The indoline and pyridine moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final step involves the formation of the methanol group, which can be achieved through reduction of a carbonyl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to a methanol group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
類似化合物との比較
Similar Compounds
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)ketone: Similar structure but with a ketone group instead of methanol.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The uniqueness of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
特性
分子式 |
C21H20N2O |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-phenylmethanol |
InChI |
InChI=1S/C21H20N2O/c1-15-18(21(24)17-8-3-2-4-9-17)11-12-20(22-15)23-14-13-16-7-5-6-10-19(16)23/h2-12,21,24H,13-14H2,1H3 |
InChIキー |
XHLWNWTZOQKZOY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


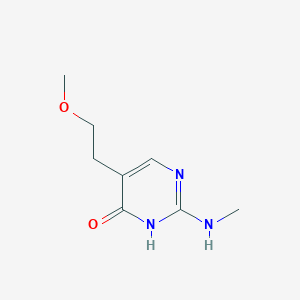
![4-(Difluoromethoxy)-2-ethoxybenzo[d]oxazole](/img/structure/B11788594.png)


![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)


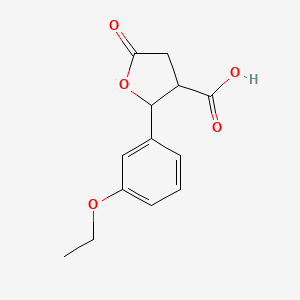
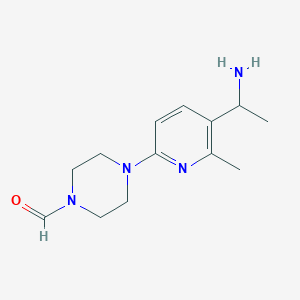
![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
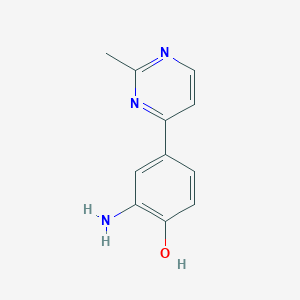
![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)
